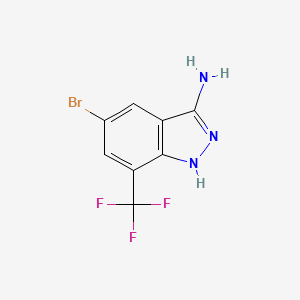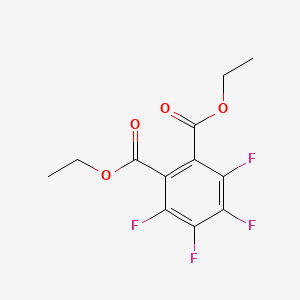
Diethyl 3,4,5,6-tetrafluorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4,5,6-tetrafluorophthalate is a chemical compound with the molecular formula C12H10F4O4 and a molecular weight of 294.2 g/mol . It is a derivative of phthalic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl groups are esterified with ethanol
Preparation Methods
The synthesis of diethyl 3,4,5,6-tetrafluorophthalate typically involves the esterification of 3,4,5,6-tetrafluorophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Diethyl 3,4,5,6-tetrafluorophthalate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 3,4,5,6-tetrafluorophthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3,4,5,6-tetrafluorophthalate involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and interactions with biological molecules . For example, fluorinated compounds often exhibit increased stability and bioavailability, making them useful in drug design . The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or materials science .
Comparison with Similar Compounds
Diethyl 3,4,5,6-tetrafluorophthalate can be compared with other fluorinated phthalates and esters:
Diethyl phthalate: Lacks fluorine atoms, resulting in different chemical properties and applications.
Dimethyl 3,4,5,6-tetrafluorophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and applications.
Diethyl 2,3,5,6-tetrafluorophthalate: Different substitution pattern on the benzene ring, leading to variations in chemical behavior.
Properties
CAS No. |
13719-80-7 |
|---|---|
Molecular Formula |
C12H10F4O4 |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
diethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H10F4O4/c1-3-19-11(17)5-6(12(18)20-4-2)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3 |
InChI Key |
YQSPVGBYBRQSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


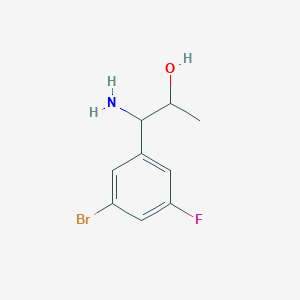
![3-(7H-Pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine](/img/structure/B13036833.png)
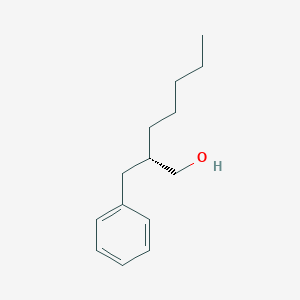
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)

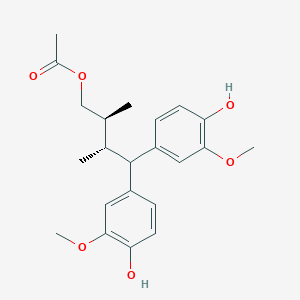
![1',4-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B13036870.png)
![Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13036871.png)
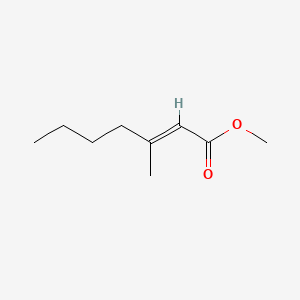
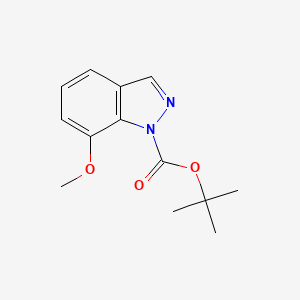
![Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride](/img/structure/B13036895.png)
![(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B13036898.png)
![(3aR,4S,9bS)-8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036913.png)
